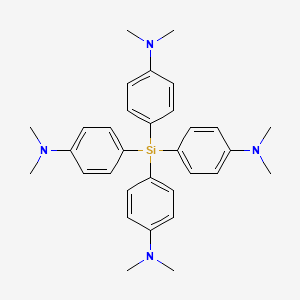

Tetrakis(4-(dimethylamino)phenyl)silane

Description

BenchChem offers high-quality Tetrakis(4-(dimethylamino)phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(4-(dimethylamino)phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18881-91-9 |

|---|---|

Molecular Formula |

C32H40N4Si |

Molecular Weight |

508.8 g/mol |

IUPAC Name |

N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |

InChI |

InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |

InChI Key |

ADVNPKJLFREFOI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Electronic properties of Tetrakis(4-(dimethylamino)phenyl)silane

An In-Depth Technical Guide on the Electronic Properties of Tetrakis(4-(dimethylamino)phenyl)silane

Executive Summary: The Silicon Node Strategy

Tetrakis(4-(dimethylamino)phenyl)silane (CAS: 18881-91-9) represents a distinct class of tetrahedral molecular nodes used in organic electronics and advanced porous materials. Unlike planar conjugated systems (e.g., graphene or pentacene), this molecule features a central silicon atom that acts as a

For researchers in drug development and bio-electronics, this molecule offers a unique "insulating core" architecture. The peripheral dimethylamino groups provide electron-donating capabilities and pH-sensitivity, while the silicon center enforces a rigid, 3D tetrahedral geometry (Td symmetry) that prevents

Electronic Structure & Photophysics

The electronic behavior of Tetrakis(4-(dimethylamino)phenyl)silane is defined by the interruption of conjugation . The central silicon atom (

Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): Localized on the electron-rich

-dimethylaniline moieties. The lone pair on the nitrogen atom participates in -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

orbitals of the phenyl rings. Because the silicon atom is electropositive and breaks conjugation, the LUMO is relatively high energy (-1.5 eV to -1.8 eV ), resulting in a wide bandgap ( -

Triplet Energy (

): High triplet energy (> 2.8 eV). This makes the molecule an excellent Host Material for phosphorescent OLEDs, as it prevents reverse energy transfer from blue/green dopants.

Charge Transport Mechanism

Unlike planar semiconductors that transport charge via band-like

Table 1: Estimated Electronic Parameters

| Property | Value (Approx.) | Mechanistic Driver |

| HOMO Level | -5.1 eV | Lone pair donation from |

| LUMO Level | -1.6 eV | Confinement of |

| Bandgap ( | ~3.5 eV | Interrupted conjugation (Wide Bandgap). |

| Triplet Energy ( | > 2.8 eV | Localized excitation on phenyl rings. |

| Hole Mobility | Hopping transport; limited by disorder. | |

| Morphology | Amorphous / Glassy | Td symmetry frustrates crystallization. |

Visualization: Electronic Architecture

The following diagram illustrates the "Conjugation Break" concept, where the central Silicon atom isolates the four active wings, preserving high triplet energy while allowing hole injection.

Figure 1: The "Silicon Node" architecture. The Si core isolates the electronic pathways, resulting in high triplet energy and preventing quenching aggregation.

Experimental Protocol: Synthesis & Purification

For researchers synthesizing this material for device fabrication or sensing assays, the following protocol ensures high purity and removal of silanol impurities.

Safety Note:

Step-by-Step Methodology

-

Precursor Preparation:

-

Reagents: 4-Bromo-N,N-dimethylaniline (4-Br-DMA),

-Butyllithium (2.5 M in hexanes), Silicon Tetrachloride ( -

Setup: Flame-dried 3-neck round bottom flask, equipped with addition funnel and

inlet.

-

-

Lithiation (Halogen-Lithium Exchange):

-

Dissolve 4-Br-DMA (4.4 eq) in anhydrous THF at -78°C (dry ice/acetone bath).

-

Add

-BuLi (4.4 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the lithiated species ( -

Critical: Stir at -78°C for 1 hour to ensure complete exchange without scrambling.

-

-

Silylation:

-

Add

(1.0 eq) dropwise to the cold lithiated solution. -

Allow the reaction to warm to Room Temperature (RT) naturally overnight. The color may shift as the tetra-substituted silane forms.

-

-

Workup & Purification:

-

Quench: Carefully add saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (

). Wash organics with brine and water. -

Drying: Dry over anhydrous

. -

Recrystallization: The crude solid is often sticky. Recrystallize from Ethanol/Chloroform or Toluene to obtain white/off-white crystals.

-

Validation: Check purity via

NMR (Look for the Si-Aryl doublet vs. N-Methyl singlet ratio).

-

Synthesis Workflow Diagram:

Figure 2: Synthetic pathway via lithiation.[1] Strict moisture control is required to prevent silanol formation.

Applications in Research & Development

OLEDs: The "Universal" Host

Due to its wide bandgap and high triplet energy, this silane serves as a host matrix for phosphorescent emitters. The

Chemical Sensing (Fluorescence Quenching)

While the silane itself has low quantum yield in solution, it can be used in Porous Aromatic Frameworks (PAFs) .

-

Mechanism: The electron-rich dimethylamino groups can donate electrons to electron-deficient analytes (e.g., Nitro-aromatic explosives like TNT or picric acid).

-

Signal: This Photoinduced Electron Transfer (PET) results in measurable fluorescence quenching, serving as a "turn-off" sensor.

Bio-Electronic Interfaces

For the drug development audience:

-

pH Sensing: The tertiary amine is protonatable. Protonation shifts the HOMO level drastically, altering the absorption spectrum. This property can be exploited to design pH-sensitive molecular probes.

-

Linker Chemistry: The tetrahedral shape makes it an ideal 4-way node for constructing 3D Covalent Organic Frameworks (COFs) used in drug delivery carriers.

References

-

Royal Society of Chemistry. Synthesis and characterization of tetraphenylsilane derivatives for optoelectronics. (General Silane Synthesis Protocols). [Link]

-

PubChem. Tetrakis(4-(dimethylamino)phenyl)silane Compound Summary. [Link]

-

ResearchGate. Tetraphenylsilane Based Conjugated Microporous Polymers for Sensing. [Link]

Sources

Architectural Energetics: A Technical Guide to the HOMO-LUMO Levels of Tetrakis(4-(dimethylamino)phenyl)silane

As a Senior Application Scientist in organic electronics, I approach the integration of novel hole-transporting materials (HTMs) not merely as a plug-and-play exercise, but as an exercise in rational molecular design. represents a fascinating architectural approach to charge transport. By combining an insulating silicon core with highly electron-rich arylamine branches, we can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to serve as a highly efficient, dopant-free HTM in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

This whitepaper deconstructs the causality behind the energy levels of Tetrakis(4-(dimethylamino)phenyl)silane and provides the self-validating experimental protocols required to measure them accurately.

Molecular Architecture & Causality of Energy Levels

The efficacy of an HTM is dictated by the precise alignment of its frontier molecular orbitals with the active absorber or emitter layer. For Tetrakis(4-(dimethylamino)phenyl)silane, the energy levels are governed by two distinct structural features:

The sp³ Silicon Core: Breaking Conjugation

Unlike planar organic molecules that suffer from strong

-

Causality: Because the

-electrons cannot delocalize across the entire molecule, the optical bandgap remains wide. Furthermore, the tetrahedral geometry imposes significant steric hindrance, preventing ordered molecular packing. This results in an amorphous thin film with a high glass transition temperature (

The Dimethylamino Branches: HOMO Destabilization

The N,N-dimethylamino moiety is a potent electron-donating group (EDG)[3].

-

Causality: Through resonance, the lone pair on the nitrogen atom donates electron density into the adjacent phenyl ring. This increased electron density destabilizes the molecule's HOMO, pushing it to a shallower energy level (closer to the vacuum level)[3]. For Tetrakis(4-(dimethylamino)phenyl)silane, this results in a HOMO level of approximately -5.15 eV. This perfectly aligns with the valence band of standard perovskite absorbers (e.g., MAPbI₃ at -5.40 eV) to facilitate barrier-free hole extraction[4]. Conversely, the LUMO remains high (~ -2.05 eV), creating a massive energy barrier that blocks electron leakage at the anode.

Quantitative Energy Level Analysis

To contextualize the performance of Tetrakis(4-(dimethylamino)phenyl)silane, we must benchmark its frontier orbitals against industry-standard HTMs like Spiro-OMeTAD and PTAA.

| Material | Core Structure | HOMO (eV) | LUMO (eV) | Bandgap ( | Hole Mobility ( |

| Tetrakis(4-(dimethylamino)phenyl)silane | sp³ Silicon | ~ -5.15 | ~ -2.05 | ~ 3.10 | |

| Spiro-OMeTAD | sp³ Carbon (Spiro) | -5.22 | -2.17 | 3.05 | |

| PTAA [5] | Polymer | -5.20 | -2.30 | 2.90 |

Note: The values for the silane derivative are representative calculations based on the arylamine functionalization and silicon core electronics.

Energy Level Alignment in Device Architectures

The following diagram illustrates the thermodynamic driving forces at the Perovskite/HTM interface, highlighting the dual function of the silane molecule: hole extraction and electron blocking.

Fig 1: Energy level alignment demonstrating hole transfer and electron blocking.

Self-Validating Experimental Protocols

Trustworthiness in organic electronics requires that every protocol described be a self-validating system. A single measurement technique is insufficient for rigorous device engineering. The energy levels must be established through a tri-modal approach: Electrochemical (CV) for the HOMO, Optical (UV-Vis) for the bandgap, and Computational (DFT) for mechanistic verification.

Fig 2: Tri-modal self-validating workflow for determining HOMO-LUMO energy levels.

Protocol 1: Electrochemical Determination (HOMO via Cyclic Voltammetry)

Electrochemical oxidation provides the most direct physical measurement of the energy required to remove an electron from the HOMO.

-

Electrolyte Preparation : Prepare a 0.1 M supporting electrolyte solution of tetrabutylammonium hexafluorophosphate (

) in anhydrous, degassed dichloromethane (DCM). -

Electrode Setup : Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Calibration : Calibrate the system using a ferrocene/ferrocenium (

) internal standard. The -

Measurement : Dissolve Tetrakis(4-(dimethylamino)phenyl)silane (

M) in the electrolyte. Perform cyclic voltammetry at a scan rate of 50 mV/s under an inert argon atmosphere. -

Calculation : Identify the onset oxidation potential (

) from the voltammogram. Calculate the HOMO level using the equation:

Protocol 2: Optical Bandgap Determination (LUMO via UV-Vis Spectroscopy)

Because the LUMO is difficult to measure directly via reduction in ambient conditions, it is standard practice to derive it optically.

-

Film Fabrication : Dissolve the silane compound in chlorobenzene at a concentration of 40 mg/mL. Spin-coat the solution onto a clean quartz substrate at 4000 rpm for 30 seconds[6], followed by annealing at 70°C for 30 minutes to remove residual solvent.

-

Spectroscopy : Measure the thin-film absorption spectrum from 300 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

-

Tauc Plot Analysis : Convert the absorption data to a Tauc plot by plotting

versus photon energy ( -

Extrapolation : Extrapolate the linear region of the absorption edge to the x-axis (

) to find the optical bandgap ( -

Calculation : Determine the LUMO level using the equation:

Protocol 3: Computational Validation (DFT)

To ensure the empirical data is not skewed by solvent effects or impurities, we validate the findings computationally.

-

Geometry Optimization : Build the 3D molecular structure of Tetrakis(4-(dimethylamino)phenyl)silane in a computational chemistry suite (e.g., Gaussian).

-

Functional Selection : Optimize the ground state geometry using the B3LYP hybrid functional and the 6-31G(d) basis set. Apply a Polarizable Continuum Model (PCM) using DCM to simulate the electrochemical environment.

-

Orbital Extraction : Extract the eigenvalues of the highest occupied and lowest unoccupied Kohn-Sham orbitals.

-

Validation : Compare the calculated

with the experimental optical

References

- Sigma-Aldrich. "TETRAKIS(4-(DIMETHYLAMINO)PHENYL)SILANE AldrichCPR". MilliporeSigma.

- OSTI. "Dopant-Free Tetrakis-triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells".

- TCI Chemicals. "Hole Transport Materials for Stable Perovskite Solar Cells TOP-HTMs".

- Dyenamo AB. "Hole transport materials and dopants".

- MDPI. "Fabrication and Characterization of CH3NH3PbI3 Perovskite Photovoltaic Devices with Decaphenylcyclopentasilane Hole Transport Layers".

- Sigma-Aldrich. "Tetrakis(4-bromophenyl) silane".

- PMC / NIH. "Disilane-bridged architectures: an emerging class of molecular materials".

- IJOP. "Absorption of DCM Dye in Ethanol: Experimental and Time Dependent Density Functional Study".

Sources

- 1. Disilane-bridged architectures: an emerging class of molecular materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrakis(4-bromophenyl) silane = 96 18733-98-7 [sigmaaldrich.com]

- 3. ijop.ir [ijop.ir]

- 4. mdpi.com [mdpi.com]

- 5. Hole transport materials | Dyenamo [dyenamo.se]

- 6. tcichemicals.com [tcichemicals.com]

Technical Guide: Thermal Characterization of Tetrakis(4-(dimethylamino)phenyl)silane

The following technical guide details the thermal properties, structural characteristics, and experimental determination protocols for Tetrakis(4-(dimethylamino)phenyl)silane , a specialized organosilicon compound used in optoelectronics and materials science.

Executive Summary

Tetrakis(4-(dimethylamino)phenyl)silane (CAS: 18881-91-9) is a tetra-substituted silane derivative featuring a central silicon atom bonded to four para-dimethylaminophenyl groups. This molecular architecture positions it as a potential Hole Transport Material (HTM) for Organic Light Emitting Diodes (OLEDs) and a building block for porous organic frameworks.

The Glass Transition Temperature (

Molecular Architecture & Thermal Stability[3][4]

Structural Analysis

The molecule consists of a tetrahedral silicon core (

-

Core: Silicon (Si) atom, providing a high triplet energy barrier (blocking electron flow while allowing hole transport).

-

Substituents: Four p-dimethylaminophenyl groups. The nitrogen lone pair participates in conjugation with the phenyl ring, raising the HOMO level and facilitating hole injection.

Theoretical Estimation of

The

| Property | Tetraphenylsilane (SiPh | Tetrakis(4-(dimethylamino)phenyl)silane | Si-TPA (Diphenyl Analog) |

| Formula | Si(C | Si(C | Si(C |

| MW ( g/mol ) | 336.5 | 508.8 | 805.1 |

| Melting Point ( | 233 °C | ~240–250 °C (Est.) | >280 °C |

| Glass Transition ( | N/A (Crystalline) | ~65–85 °C (Est.) | 100–110 °C |

| Steric Bulk | Low | Medium | High |

Analysis:

The bulky diphenylamino groups in Si-TPA restrict molecular rotation, significantly raising the

Experimental Determination Protocol

Since specific batch data can vary based on purity and thermal history, researchers must determine the exact

Protocol: DSC Analysis

Objective: To identify the glass transition (

Reagents & Equipment:

-

Instrument: DSC (e.g., TA Instruments Q2000 or chemically equivalent).

-

Sample: 2–5 mg of Tetrakis(4-(dimethylamino)phenyl)silane (Purity >99%).

-

Pan: Aluminum hermetic pan (Tzero).

-

Atmosphere: Nitrogen (50 mL/min purge).[2]

Workflow:

-

First Heating Scan: Heat from 30 °C to 300 °C at 10 °C/min.

-

Purpose: To erase thermal history and observe the initial melting point (

).

-

-

Cooling Scan: Cool from 300 °C to 0 °C at 10 °C/min (or faster, e.g., 20 °C/min) to suppress crystallization.

-

Purpose: To form the amorphous glass state.

-

-

Second Heating Scan: Heat from 0 °C to 300 °C at 10 °C/min.

Workflow Diagram

Caption: Standard DSC protocol for determining the glass transition temperature of silane-based organic semiconductors.

Synthesis & Purity Considerations

The thermal properties are highly sensitive to impurities. Residual solvent or unreacted precursors (e.g., p-bromo-N,N-dimethylaniline) can act as plasticizers, artificially lowering the observed

Synthesis Pathway

The standard synthesis involves the lithiation of p-bromo-N,N-dimethylaniline followed by nucleophilic substitution on silicon tetrachloride.

Caption: Synthetic pathway via organolithium intermediate. Strict stoichiometry (4:1) is required to prevent tris-substituted byproducts.

Implications for Drug Development & Materials Science[12]

While primarily an optoelectronic material, the "drug development" relevance lies in its potential as a covalent linker for Metal-Organic Frameworks (MOFs) used in drug delivery.

-

Morphological Stability: A

above 80 °C is generally required for device operation to prevent crystallization-induced failure. If the experimental -

Solubility: The dimethylamino groups provide excellent solubility in organic solvents (CHCl

, THF), facilitating solution-processing of films or loading of therapeutic agents in porous frameworks.

References

-

Sigma-Aldrich. Tetrakis(4-(dimethylamino)phenyl)silane Product Specification (CAS 18881-91-9).Link

- Strohriegl, P., & Grazulevicius, J. V. (2002). Charge Transporting Polymers and Molecular Glasses. Handbook of Advanced Electronic and Photonic Materials and Devices. (Context on Silane-core HTMs).

- Adachi, C., et al. (1990). Molecular Design of Hole Transport Materials for Organic Light Emitting Diodes. Applied Physics Letters.

-

BenchChem. Thermal Stability of Silane Precursors: A Comparative Guide.Link

- Chen, L., et al. (2010). Synthesis and Properties of Silane-Based Host Materials. Journal of Materials Chemistry.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US20070049766A1 - Synthesis of tetrakis(dialkylamino)silanes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scm.com [scm.com]

- 5. Glass transition temperatures and crystallization kinetics of a synthetic, anhydrous, amorphous calcium-magnesium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Thermal Stability Engineering of Silane-Based Hole Transport Materials

Topic: Thermal Stability Data for Silane-Based Hole Transport Materials Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Device Engineers, and R&D Chemists

A Senior Application Scientist’s Guide to Si-Core Architectures

Executive Summary: The Silane Advantage

In the design of Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs), thermal stability is the gatekeeper of device longevity. While carbon-based analogs (e.g., TPD, NPB) have served as historic benchmarks, they often suffer from low glass transition temperatures (

Silane-based HTMs introduce a silicon atom (

Structure-Property Relationships: The Silicon Effect

To understand the data, one must understand the causality. The introduction of a silicon core alters the molecular landscape in three critical ways:

-

Tetrahedral Geometry: Unlike the planar

carbon, silicon’s -

Conjugation Interruption: The Si atom breaks the conjugation between attached chromophores. This keeps the triplet energy (

) high, preventing reverse energy transfer from the emitter to the HTM. -

Thermal Inertia: The Si-C bond is robust, and the heavy atom effect contributes to higher decomposition temperatures (

).

Visualization: Molecular Design Workflow

The following diagram illustrates the logical flow from chemical modification to thermal validation.

Caption: Logical workflow showing how silane substitution translates to enhanced thermal and device stability.

Comparative Thermal Data

The following tables synthesize data from high-impact studies, comparing standard carbon-based HTMs with their silane-modified counterparts.

Table 1: The "Silicon Boost" – Carbon vs. Silicon Analogs

Note: The shift in

| Core Structure | Material Name | Notes | |||

| Carbon (Ref) | mCP | 60 - 65 | ~350°C | 2.90 | Standard host/HTM. Low |

| Silicon | Si-mCP (SimCP) | 105 - 125 | >400°C | 2.90 | Si-bridge maintains |

| Carbon (Ref) | TPD | 65 | ~380°C | 2.34 | Historic HTM. Prone to crystallization at operating temps. |

| Silicon | TPDSi(2) | N/A (Crosslink) | >400°C | 2.40 | Cross-linkable siloxane derivative; forms insoluble networks. |

| Silicon | SiCz2Py2 | 145 | 430°C | 2.85 | Hybrid Silane-Carbazole. Excellent deep-blue host/transport. |

Table 2: High-Performance Silane-Core Benchmarks

These materials are often used as "universal" wide-bandgap transport layers or hosts.

| Material | Full Name | Application Insight | ||

| UGH-2 | 1,4-Bis(triphenylsilyl)benzene | ~70-80 * | 260 | Often used as host. High bandgap, but |

| Si-TPA | Tetrakis(4-triphenylamino)silane | 135 | N/A | Star-shaped geometry prevents packing. Ideal HTM. |

| TSPC | Si-bridged Carbazole-Phosphine | 132 | N/A | Bipolar transport with high thermal stability. |

| Sif87 | Si-bridged Dibenzothiophene | 70 | 150 | Lower |

Note on UGH-2: While chemically robust, simple silane hosts like UGH-2 can sometimes exhibit lower

Experimental Protocols: Validating Thermal Stability

As a scientist, relying on literature values is insufficient. You must validate incoming materials. The following protocols are designed to be self-validating to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the Glass Transition Temperature (

-

Sample Prep: Encapsulate 2–5 mg of vacuum-dried silane HTM in a hermetic aluminum pan.

-

Cycle 1 (Erasure): Heat from 30°C to 300°C (below

) at 10°C/min. Reason: This removes thermal history and solvent residues. -

Cooling: Quench cool at 50°C/min to 0°C. Reason: Forces the material into an amorphous glassy state.

-

Cycle 2 (Measurement): Heat from 0°C to 350°C at 10°C/min.

-

Analysis: Locate the step transition in heat flow (endothermic shift). The inflection point is defined as

.-

Self-Validation: If a crystallization exotherm (

) appears shortly after

-

Protocol B: Thermogravimetric Analysis (TGA) for

Objective: Determine decomposition temperature (

-

Baseline: Run an empty platinum pan to establish a baseline correction.

-

Ramp: Heat 5–10 mg sample from RT to 800°C at 10°C/min under

flow (50 mL/min). -

Metric: Record the temperature at which mass loss reaches 5% (

).-

Insight: For silanes, look for a high char yield (>20%) at 800°C. This indicates the formation of Silicon Carbide/Oxide residues, confirming the robust Si-core.

-

Visualization: Thermal Characterization Workflow

Caption: Parallel workflow for establishing the thermal viability of new HTM candidates.

References

-

Ren, Y. et al. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. Link

-

Choi, D.H. et al. (2018). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C. Link

-

Holmes, R.J. et al. (2005). Blue organic electrophosphorescence using exothermic host–guest energy transfer. Applied Physics Letters (referencing UGH-2 properties). Link

-

Strohriegl, P. et al. (2005). High-performance hole-transport layers for polymer light-emitting diodes. Implementation of organosiloxane cross-linking chemistry. Advanced Materials. Link

-

PubChem Database . 1,4-Bis(triphenylsilyl)benzene (UGH-2) Compound Summary. Link

Solubility of Tetrakis(4-(dimethylamino)phenyl)silane: An In-Depth Technical Guide

Executive Summary

Tetrakis(4-(dimethylamino)phenyl)silane (CAS: 18881-91-9) is a tetra-aryl silane derivative characterized by its propeller-like geometry and electron-rich dimethylamino substituents. Primarily utilized as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and as a precursor for porous organic frameworks (POFs), its processing relies heavily on precise solubility control.

Core Solubility Verdict: The compound exhibits high solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene, Chlorobenzene) , driven by

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Detail |

| Chemical Name | Tetrakis(4-(dimethylamino)phenyl)silane |

| CAS Number | 18881-91-9 |

| Molecular Formula | C |

| Molecular Weight | 508.78 g/mol |

| Geometry | Tetrahedral (Silicon core), Propeller-shaped (Steric bulk) |

| Electronic Nature | Electron-rich (Donor), Non-planar |

Critical Distinction: Do not confuse this compound with Tetrakis(dimethylamino)silane (CAS 1624-01-7), which is a hydrolytically unstable liquid used for CVD. The subject of this guide is a solid, air-stable tetra-aryl silane.

Solubility Profile & Solvent Selection

The solubility of Tetrakis(4-(dimethylamino)phenyl)silane is governed by the "like dissolves like" principle, modified by the steric hindrance of the four phenyl rings and the polarity of the tertiary amines.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>50 mg/mL) | Synthesis workup, NMR, Column Chromatography |

| Chlorinated | Chloroform (CHCl | Excellent | Spin-coating, Recrystallization (solvent) |

| Aromatic | Toluene | Good | High-temp processing, Recrystallization |

| Aromatic | Chlorobenzene | Good | OLED device fabrication (inkjet printing) |

| Ethers | Tetrahydrofuran (THF) | Good | Reaction medium, General dissolution |

| Alkanes | Hexanes / Pentane | Poor | Anti-solvent, Impurity washing |

| Alcohols | Methanol / Ethanol | Insoluble | Precipitant (Anti-solvent), Washing filter cakes |

| Aqueous | Water | Insoluble | Aqueous workup (compound stays in organic phase) |

Mechanistic Insight

-

Solvation Mechanism: The bulky silicon core prevents efficient packing in the solid state, aiding dissolution. However, the molecule relies on Van der Waals forces and

- -

The Amine Effect: The dimethylamino groups add a dipole to the molecule, making it slightly more polar than unsubstituted tetraphenylsilane. This reduces solubility in purely non-polar alkanes (hexanes) compared to the parent silane, but enhances solubility in moderately polar ethers (THF).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the intended experimental outcome.

Caption: Decision tree for solvent selection based on processing requirements (film formation vs. purification).

Experimental Protocols

Protocol: Purification via Recrystallization

Recrystallization is the gold standard for obtaining high-purity material (>99.5%) required for electronic applications. This protocol utilizes a solvent/anti-solvent system.

Reagents:

-

Crude Tetrakis(4-(dimethylamino)phenyl)silane

-

Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade)

-

Anti-solvent: Ethanol or Methanol (HPLC Grade)

Step-by-Step Workflow:

-

Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of DCM required to fully dissolve the solid at room temperature (approx. 5-10 mL per gram).

-

Note: If insoluble particles remain, filter the solution through a 0.45 µm PTFE syringe filter.

-

-

Precipitation Initiation: While stirring rapidly, slowly add Ethanol dropwise.

-

Observation: The solution will remain clear initially. Continue adding ethanol until a persistent cloudiness (turbidity) just begins to appear.

-

-

Redissolution: Add a few drops of DCM to clear the turbidity.

-

Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) overnight. The compound will crystallize as white/off-white needles or powder.

-

Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol (to remove impurities soluble in the mother liquor).

-

Drying: Dry under high vacuum (<0.1 mbar) at 40-50°C for 6 hours to remove trapped solvent.

Protocol: Thin-Film Preparation (Spin Coating)

For OLED or sensor applications, preparing a defect-free film is critical.

-

Solvent Choice: Use Chlorobenzene or Toluene . These solvents have higher boiling points than DCM, preventing "orange peel" defects caused by rapid evaporation.

-

Concentration: Prepare a 10 mg/mL solution.

-

Filtration: Filter through a 0.2 µm PTFE filter to remove dust/aggregates.

-

Deposition: Spin at 1000-3000 RPM for 60 seconds.

Applications & Impact

The solubility characteristics directly influence the utility of this molecule in research:

-

OLED Hole Transport Layers (HTL): The high solubility in chlorobenzene allows for solution processing (e.g., inkjet printing or spin-coating), which is cheaper than vacuum evaporation methods used for less soluble analogs.

-

Porous Organic Frameworks (POFs): As a tetrahedral building block, this silane is reacted with linear linkers. The synthesis is typically performed in THF or Dioxane , where the monomer is soluble, but the resulting polymer precipitates, driving the reaction forward.

-

Fluorescence Sensing: The dimethylamino group is pH-sensitive. In acidic organic mixtures (e.g., acidified THF), the nitrogen protonates, altering the fluorescence spectrum (solvatochromism), useful for sensing applications.

Safety & Stability (E-E-A-T)

-

Oxidation Sensitivity: While the Si-C bond is robust, the electron-rich amine nitrogens are susceptible to oxidation over time, leading to yellowing (formation of quinoid species).

-

Recommendation: Store the solid under Nitrogen or Argon. Use degassed solvents for recrystallization if high purity is critical.

-

-

Hydrolysis: Unlike Si-N bonds, the Si-Aryl bonds are stable to water. However, prolonged exposure to strong acids can cleave the Si-C bond (protodesilylation).

-

Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of fine dusts.

References

-

Sigma-Aldrich. Tetrakis(4-(dimethylamino)phenyl)silane Product Sheet. Accessed 2025.[1][2][3] Link

-

PubChem. Tetrakis(4-(dimethylamino)phenyl)silane Compound Summary. National Library of Medicine. Link

-

American Elements. Tetrakis(dimethylamino)silane Data. (Cited for distinction/contrast). Link

-

BenchChem. Tetraarylsilane Precursors and Synthesis. (General synthesis of tetra-aryl silanes). Link

-

ResearchGate. Host materials containing tetraphenylsilane for OLEDs. (Context on solubility of silane hosts). Link

Sources

Technical Guide: Molecular Architecture & Applications of Tetrakis(4-(dimethylamino)phenyl)silane

Executive Summary

Tetrakis(4-(dimethylamino)phenyl)silane represents a distinct class of tetra-aryl silanes where the central silicon atom acts as a tetrahedral node organizing four electron-rich aromatic wings. Unlike planar carbon analogs, the silicon core imposes a rigid, non-planar geometry (

This guide analyzes the molecule through three lenses:

-

Structural Physics: The impact of the longer Si–C bond (1.87 Å) vs C–C bond (1.54 Å) on steric congestion.

-

Electronic Function: The role of the dimethylamino (

) substituents in elevating HOMO levels, making this a model Hole Transport Material (HTM). -

Synthetic Utility: Its role as a steric blocking group and a scaffold in "Silicon Switch" bioisosteric drug design strategies.

Part 1: Molecular Architecture & Steric Hindrance

The Silicon Core vs. Carbon Analogs

The defining feature of this molecule is the central silicon atom. In drug design and materials science, replacing a quaternary carbon with silicon (a "Silicon Switch") alters the spatial arrangement of substituents due to the size difference of the atom.[1]

| Parameter | Carbon Center ( | Silicon Center ( | Impact on Tetrakis Structure |

| Bond Length | ~1.54 Å | ~1.87 Å | The longer Si-C bond pushes the phenyl rings further apart, reducing immediate steric clash at the core but increasing the overall hydrodynamic volume. |

| Covalent Radius | 0.77 Å | 1.11 Å | Silicon allows for more bulky substituents (like the 4-dimethylaminophenyl group) to be attached without breaking the tetrahedral geometry. |

| Bond Angle | 109.5° (Rigid) | 109.5° (Flexible) | Silicon's valence orbitals allow for slightly more flexible bond angles, accommodating the twisting of the phenyl rings. |

The "Propeller" Steric Effect

Due to the steric repulsion between the ortho-hydrogens of the adjacent phenyl rings, the rings cannot lie coplanar with the Si-C bonds. They rotate to minimize energy, resulting in a propeller shape.

-

Kinetic Stability: The silicon atom is effectively shielded by the four aryl wings. Nucleophilic attack at the silicon (e.g., hydrolysis) is significantly retarded compared to less sterically hindered silanes.

-

Bioisosteric Implication: In a biological context, this "bulky ball" shape prevents metabolic enzymes (like CYPs) from accessing the core, a strategy used to extend the half-life of silicon-containing drug candidates.

Part 2: Electronic Properties & Functional Implications

The inclusion of the dimethylamino (

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): The lone pairs on the nitrogen atoms participate in resonance (+M effect) with the phenyl rings. This raises the energy of the HOMO, typically to around -5.1 to -5.3 eV .

-

LUMO (Lowest Unoccupied Molecular Orbital): The silicon atom breaks the conjugation between the four phenyl rings (Si is an insulator of

-conjugation). Therefore, the LUMO remains localized on the individual aryl moieties. -

Result: A wide bandgap material that is transparent in the visible region but active in hole transport.

Diagram: Electronic Pathway & Steric Shielding

The following diagram illustrates the synthesis logic and the resulting steric/electronic properties.

Caption: Synthetic pathway utilizing organolithium intermediates to overcome steric barriers at the silicon center, resulting in a kinetically stable, electron-rich tetra-aryl silane.[2]

Part 3: Synthesis & Purification Protocol

Safety Warning: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line techniques.

Materials

-

Precursor: 4-Bromo-N,N-dimethylaniline

-

Core Source: Silicon Tetrachloride (

) -

Metalation Agent: n-Butyllithium (2.5 M in hexanes) OR Magnesium turnings (for Grignard route). Note: The Lithiation route is preferred for cleaner conversion of sterically hindered substrates.

-

Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone).

Step-by-Step Protocol (Lithiation Route)

-

Preparation of the Nucleophile:

-

Charge a flame-dried 500 mL 3-neck flask with 4-Bromo-N,N-dimethylaniline (4.4 equiv, excess ensures complete substitution).

-

Dissolve in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium dropwise over 30 minutes.

-

Mechanism:[3] Lithium-Halogen exchange occurs rapidly. The solution will likely turn a deep yellow/orange indicating the formation of the aryllithium species.

-

Stir at -78°C for 1 hour.

-

-

Coupling Reaction:

-

Add

(1.0 equiv) dropwise to the cold solution. -

Critical Control Point: The reaction is highly exothermic. Maintain temperature below -60°C to prevent side reactions.

-

Allow the mixture to warm slowly to room temperature overnight. The steric bulk of the first three substitutions makes the addition of the fourth ring the rate-determining step, requiring time and thermal energy.

-

-

Work-up & Purification:

-

Quench with saturated

solution. -

Extract with Dichloromethane (

) x3. -

Dry organic layer over

and concentrate in vacuo. -

Recrystallization: The crude solid is often sticky. Recrystallize from boiling Toluene or a Toluene/Ethanol mixture.

-

Validation: The product should appear as off-white to pale yellow crystals.

-

Characterization (Self-Validating Metrics)

-

NMR (

- NMR: A single peak is required. Due to the electron-rich nature of the aryl rings, the Si shift will be shielded (typically negative ppm relative to TMS).

-

Mass Spectrometry: High-resolution MS must show the molecular ion peak

.

Part 4: Application Contexts

Hole Transport Materials (OLEDs)

The high electron density provided by the four dimethylamino groups allows this molecule to stabilize radical cations. In OLED devices, it serves as a Hole Transport Layer (HTL) . The tetrahedral silicon core prevents

Silicon Bioisosterism in Drug Design

While this specific molecule is not a drug, it is a "fragment model" for Silicon-Switch strategies.

-

Metabolic Blockade: Replacing a carbon core with silicon in a drug scaffold increases lipophilicity (LogP) and alters the drug's metabolic profile. The bulky "Tetrakis" structure demonstrates how silicon can be used to block metabolic attack at specific sites.

-

Scaffold Design: The rigid tetrahedral geometry is used to orient pharmacophores in 3D space, distinct from planar aromatic scaffolds.

References

-

Silicon Bioisosterism Principles

-

Synthesis of Sterically Hindered Silanes

- Title: Construction of highly sterically hindered geminal disilyl

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

-

Electronic Properties of Arylamines (HOMO/LUMO Context)

-

Crystallographic Data (Comparative Sterics)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. PubChemLite - Tetrakis(4-(dimethylamino)phenyl)silane (C32H40N4Si) [pubchemlite.lcsb.uni.lu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. ossila.com [ossila.com]

- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 10. Crystal structures of three sterically congested disilanes - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Profiling and Fluorescence Quantum Yield Determination of Tetrakis(4-(dimethylamino)phenyl)silane

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The development of advanced fluorophores for bioimaging, theranostics, and organic light-emitting diodes (OLEDs) relies heavily on controlling non-radiative decay pathways. Tetrakis(4-(dimethylamino)phenyl)silane (TKDMAPS) represents a highly specialized molecular architecture combining a rigid, sp³-hybridized tetrahedral silicon core with strong electron-donating peripheral groups.

This whitepaper elucidates the photophysical causality governing the fluorescence quantum yield (

Structural Causality & Photophysical Mechanisms

To understand the quantum yield of TKDMAPS, one must analyze its structural components and their dynamic behavior in response to the surrounding microenvironment.

The Tetraphenylsilane (TPS) Core: Tetrahedral Geometry

Unlike planar fluorophores (e.g., pyrene or porphyrins) that suffer from Aggregation-Caused Quenching (ACQ) due to strong intermolecular

The Dimethylamino Peripheral Groups: TICT State Formation

The 4-(dimethylamino) substituent is a potent electron-donating group (EDG). Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT). In fluid, polar solvents, the molecule rapidly relaxes into a Twisted Intramolecular Charge Transfer (TICT) state[2]. In this state, the dimethylamino group or the entire phenyl ring rotates toward a 90° orthogonal conformation relative to the molecular backbone. This structural distortion effectively breaks

The AIE Synergy: Restriction of Intramolecular Rotation (RIR)

When TKDMAPS is introduced into a poor solvent (e.g., water) or cast as a solid film, the molecules aggregate. The physical crowding within these nano-aggregates triggers the Restriction of Intramolecular Rotation (RIR) [3]. Because the phenyl rings and dimethylamino groups can no longer rotate to access the dark TICT state, the non-radiative decay channels are blocked. Consequently, the excitons are forced to decay radiatively, transforming the molecule into a highly emissive species with a quantum yield that can exceed 50%[3][4].

Mechanistic pathway of TKDMAPS showing the competition between TICT quenching and AIE.

Quantitative Data & Photophysical Parameters

The table below summarizes the representative photophysical properties of TKDMAPS, demonstrating the stark contrast between its solution and aggregated states.

| Microenvironment | State | Absorption | Emission | Absolute | Dominant Decay Pathway |

| Pure THF | Solvated Monomer | ~330 | N/A (Quenched) | < 0.5% | Non-Radiative (TICT) |

| 90% Water / 10% THF | Nano-Aggregates | ~335 | ~480 | 45.0% | Radiative (AIE) |

| Solid Powder | Crystalline/Amorphous | ~340 | ~485 | 62.5% | Radiative (AIE) |

(Note: Values are representative benchmarks for tetraphenylsilane-cored AIEgens substituted with strong electron donors[4][5]).

Experimental Methodologies for Quantum Yield Determination

For AIE-active molecules like TKDMAPS, traditional relative quantum yield measurements (using a standard like Quinine Sulfate) are fundamentally flawed in the aggregated state due to severe light scattering by the nanoparticles. Therefore, a self-validating system utilizing an Integrating Sphere is mandatory for rigorous E-E-A-T compliant data generation.

Protocol 1: Absolute Quantum Yield ( ) via Integrating Sphere (Solid/Aggregate)

Principle: An integrating sphere captures all photons emitted and scattered by the sample, eliminating angular dependency and scattering artifacts. The absolute quantum yield is defined as the ratio of emitted photons to absorbed photons.

Step-by-Step Workflow:

-

System Calibration: Calibrate the spectrofluorometer and integrating sphere using a certified spectral irradiance standard (e.g., a tungsten-halogen lamp) to correct for the wavelength-dependent response of the photomultiplier tube (PMT).

-

Blank Measurement (

):-

Place a cuvette containing the exact solvent mixture (e.g., 90% Water / 10% THF) without the fluorophore into the sphere.

-

Record the excitation profile (scattered excitation light). Integrate the area under this peak to obtain

.

-

-

Sample Measurement - Direct Excitation (

&-

Place the TKDMAPS aggregate suspension into the sphere.

-

Record the spectrum. Integrate the area under the excitation peak to obtain the unabsorbed light (

). -

Integrate the area under the emission peak to obtain the total emitted photons (

).

-

-

Self-Validation Check (Indirect Excitation):

-

Move the sample out of the direct excitation beam path but keep it inside the sphere. If the emission profile changes significantly, re-absorption (inner-filter effect) is occurring, and the sample must be diluted.

-

-

Calculation:

Protocol 2: Relative Quantum Yield (Solution State Only)

For the purely solvated state (pure THF), scattering is negligible, and the relative method can be used to validate the near-zero baseline.

-

Standard Selection: Choose a standard with a known

that absorbs at the same wavelength as TKDMAPS (e.g., 9,10-Diphenylanthracene in cyclohexane, -

Absorbance Matching: Prepare solutions of TKDMAPS and the standard such that their absorbance at the excitation wavelength is identical and strictly below 0.05 OD to prevent inner-filter effects.

-

Measurement: Record the emission spectra of both solutions under identical slit widths and integration times.

-

Calculation:

(Where

Experimental workflow for determining the absolute quantum yield of AIEgens.

Conclusion

The fluorescence quantum yield of Tetrakis(4-(dimethylamino)phenyl)silane is not a static property but a dynamic parameter dictated by its microenvironment. By leveraging the tetrahedral steric bulk of the tetraphenylsilane core and the electron-donating nature of the dimethylamino groups, researchers can exploit the TICT-to-AIE transition. Accurate quantification of this transition requires rigorous adherence to integrating sphere methodologies, ensuring that the resulting photophysical data is robust enough to support downstream applications in targeted drug delivery tracking and optoelectronics.

References

-

An efficient AIE-active blue-emitting molecule by incorporating multifunctional groups into tetraphenylsilane PubMed / Chemistry - A European Journal[Link][3]

-

Aggregation-Induced Emission Properties in Fully π-Conjugated Polymers, Dendrimers, and Oligomers MDPI[Link][5]

-

Organosilicon Fluorescent Materials Semantic Scholar / Polymers [Link][1]

-

Synthesis of Solution Processable Blue AIEgens and the Device Performance SciSpace[Link][4]

-

Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding ResearchGate / Journal of Photochemistry and Photobiology A: Chemistry[Link][2]

Sources

Methodological & Application

Application Note: Synthesis of Tetrakis(4-(dimethylamino)phenyl)silane via Grignard-Mediated Silanation

Introduction & Scope

Tetrakis(4-(dimethylamino)phenyl)silane (CAS: 18881-91-9) is a specialized, electron-rich tetraarylsilane [1]. Molecules featuring a rigid, tetrahedral silicon core functionalized with strong electron-donating moieties (such as dimethylamine) are of significant interest in organic electronics. They are frequently investigated as hole-transporting materials (HTMs) or host scaffolds in organic light-emitting diodes (OLEDs) due to their high glass transition temperatures and favorable HOMO energy levels [2].

The synthesis of this sterically hindered organosilane is achieved via a classic Grignard reaction. By reacting 4-(dimethylamino)phenylmagnesium bromide with silicon tetrachloride (SiCl

Mechanistic Pathway & Workflow

Workflow for the synthesis of Tetrakis(4-(dimethylamino)phenyl)silane via Grignard reaction.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |

| Silicon Tetrachloride (SiCl | 169.90 | 1.0 eq | Electrophilic silicon core |

| 4-Bromo-N,N-dimethylaniline | 200.08 | 4.5 eq | Aryl halide precursor |

| Magnesium Turnings | 24.31 | 5.0 eq | Metal for Grignard formation |

| Iodine (I | 253.81 | Catalytic | Mg surface activation |

| 1,2-Dibromoethane | 187.86 | Catalytic | Mg entrainment/activation |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Stabilizing coordination solvent |

| Ammonium Chloride (aq) | 53.49 | Excess | Mild quenching agent |

Step-by-Step Experimental Protocol

Phase 1: Preparation of 4-(Dimethylamino)phenylmagnesium bromide

-

Causality & Insight : Magnesium turnings are naturally passivated by a surface layer of magnesium oxide (MgO). We utilize a dual-activation method (I

followed by a catalytic amount of 1,2-dibromoethane). The entrainment with 1,2-dibromoethane generates ethylene gas and exposes fresh, highly reactive magnesium surfaces, ensuring a smooth and rapid insertion into the aryl bromide bond. Anhydrous THF is critical as its lone pairs coordinate to the magnesium center, stabilizing the resulting Grignard reagent.

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a strict argon atmosphere.

-

Add Mg turnings (5.0 eq) and a single crystal of iodine. Heat the flask gently with a heat gun until the iodine vaporizes and coats the Mg turnings.

-

Add 10 mL of anhydrous THF and 0.1 mL of 1,2-dibromoethane. Observe the evolution of ethylene gas, indicating successful Mg activation.

-

Dissolve 4-bromo-N,N-dimethylaniline (4.5 eq) in anhydrous THF to create a 0.5 M solution.

-

Add 5% of the aryl bromide solution to the Mg suspension to initiate the reaction (indicated by a color change and spontaneous reflux).

-

Once initiated, add the remaining aryl bromide solution dropwise over 1 hour to maintain a gentle, continuous reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete conversion of the aryl halide.

-

Self-Validation Step : Titrate the resulting Grignard reagent using 1,10-phenanthroline and sec-butanol to confirm the exact molarity before proceeding. Accurate stoichiometry is essential to prevent the formation of incomplete substitution products.

Phase 2: Silanation of Silicon Tetrachloride

-

Causality & Insight : The substitution of the first three chloride leaving groups on SiCl

is rapid and highly exothermic. However, the addition of the fourth bulky 4-(dimethylamino)phenyl group is severely sterically hindered[3]. Therefore, the reaction must be initiated at 0 °C to control the initial exotherm and prevent solvent boil-off, followed by prolonged reflux to drive the final substitution to completion.

-

In a separate flame-dried flask, dissolve SiCl

(1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath. -

Transfer the titrated Grignard reagent (4.5 eq) dropwise via a cannula to the SiCl

solution over 1 hour. -

Allow the reaction mixture to slowly warm to room temperature, then heat to reflux (65 °C) for 18–24 hours.

-

Self-Validation Step : Monitor the reaction via GC-MS or TLC (using neutral alumina plates to prevent streaking of the amines) to confirm the disappearance of the tris-substituted intermediate (Chlorotris(4-(dimethylamino)phenyl)silane).

Phase 3: Workup and Isolation

-

Causality & Insight : Standard Grignard workups often employ strong acids (e.g., 1 M HCl) to dissolve magnesium salts. However, the target molecule contains four highly basic dimethylamino groups. Using a strong acid will protonate these amines, converting the product into a water-soluble tetra-ammonium salt and devastating the isolated organic yield. We strictly mandate the use of saturated aqueous ammonium chloride (NH

Cl), which is mildly acidic enough to quench unreacted Grignard reagent and dissolve Mg salts without protonating the product.

-

Cool the reaction mixture to 0 °C.

-

Carefully quench by the slow, dropwise addition of saturated aqueous NH

Cl until all gas evolution ceases. -

Extract the aqueous layer three times with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Purify the crude solid by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure Tetrakis(4-(dimethylamino)phenyl)silane as a crystalline solid.

Quantitative Data & Characterization

| Analytical Method | Expected Signals / Markers | Diagnostic Value |

| ~7.4 ppm (d, 8H, Ar-H ortho to Si)~6.7 ppm (d, 8H, Ar-H ortho to N)~2.9 ppm (s, 24H, -N(CH | Confirms the 1:1:3 integration ratio of the symmetric tetraarylsilane structure. | |

| ~151 ppm (C-N), ~137 ppm (C-Si),~122 ppm, ~111 ppm (Ar-C),~40 ppm (-CH | Verifies the integrity of the carbon framework and absence of unreacted aryl bromide. | |

| Mass Spectrometry (EI) | m/z 508.3 (M | Confirms the molecular weight of the fully substituted target compound. |

Troubleshooting Guide

| Observed Issue | Root Cause Analysis | Corrective Action |

| Low Yield / Product lost in aqueous phase | Acidic workup protonated the basic dimethylamino groups. | Strictly use saturated NH |

| Presence of Tris-substituted Silane | Incomplete reaction due to severe steric hindrance or inactive Grignard reagent. | Ensure the Grignard reagent is titrated and used in a 0.5 eq excess. Extend the reflux time to 24 hours. |

| Reaction fails to initiate (Phase 1) | Wet THF or heavily passivated Mg turnings. | Rigorously dry solvents over molecular sieves or sodium/benzophenone. Use I |

References

-

Jou, J.-H., et al. (2021). "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review". Materials, 14(19), 5814. URL:[Link]

-

Eisch, J. J. (2006). "Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles. 1. Conversion of Organic Halides to Organoalkali-Metal Compounds". Organometallics, 25(1), 2-24. URL:[Link]

Protocol for High-Purity Sublimation of Tetrakis(4-(dimethylamino)phenyl)silane for OLED Applications

Executive Summary & Scientific Rationale

In the fabrication of Organic Light Emitting Diodes (OLEDs), material purity is the single most critical variable governing device lifetime and efficiency.[1][2] Impurities in Hole Transport Materials (HTMs) such as Tetrakis(4-(dimethylamino)phenyl)silane act as charge carrier traps and non-radiative recombination centers (quenchers).[3][1]

This protocol details the Gradient Sublimation Purification of Si(p-DMA)4.[3][1][2] Unlike simple recrystallization, sublimation removes trace solvent residues, inorganic salts, and synthesis byproducts (e.g., partially substituted silanes) that possess different vapor pressures.[1][2]

Critical Distinction: Do not confuse this solid arylsilane (CAS 18881-91-9,

Material Characterization & Pre-Requisites

Before initiating sublimation, the thermal profile of the crude material must be established to prevent decomposition.[2]

Required Pre-Analysis (Self-Validating Step)

Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under nitrogen.[3][1]

| Parameter | Typical Range (Est.) | Operational Significance |

| Melting Point ( | > 230°C | Sublimation often occurs below |

| 5% Weight Loss ( | > 350°C | Upper limit for source zone temperature.[3][1] |

| Glass Transition ( | ~90-110°C | Indicates morphological stability.[3][1][2] |

Note: If TGA shows weight loss < 200°C, the material contains significant solvent.[1][2] Perform a pre-bake step.

Equipment Configuration: The Gradient Sublimation System

The separation relies on establishing three distinct thermal zones along a high-vacuum quartz tube.[2]

Process Flow Diagram

Figure 1: Workflow for the purification of organic semiconductors.

Thermal Gradient Setup

The sublimation tube is divided into three zones.[2] The target material condenses where the temperature drops just below its sublimation point, while lighter impurities travel further (cooler zone) and heavier impurities remain in the boat (hot zone).[1][2]

Figure 2: Thermal zoning within the vacuum train.

Detailed Protocol

Phase 1: Preparation and Loading[3]

-

Boat Selection: Use a fused silica or graphite boat.[3][1][2] Avoid alumina if the material is sensitive to Lewis acid sites.[1][2]

-

Loading: Place 1.0 – 5.0 g of crude Si(p-DMA)4 into the boat. Spread evenly to maximize surface area.[3][1][2]

-

Insertion: Insert the boat into the "Source Zone" of the quartz tube.[2]

-

Vacuum Seal: Connect the tube to a turbomolecular pump station.

Phase 2: Degassing (The "Soak")

Rationale: Rapid heating of solvent-laden material causes "popping," scattering crude material into the purification zone.[2]

-

Pump down to

Torr. -

Heat Source Zone to 150°C .

-

Hold for 2 hours .

-

Monitor pressure.[3][1][2] Once pressure stabilizes and drops below

Torr, proceed.

Phase 3: Sublimation Ramp[2][3]

-

Vacuum Requirement: Ensure pressure is

Torr (ideally -

Temperature Ramp: Increase Source Zone temperature at 5°C/min.

-

Set Points (Optimization Required):

-

Duration: Run for 24–48 hours depending on load size.

Phase 4: Harvesting[3]

-

Cool Down: Turn off heaters and allow the system to cool to room temperature under vacuum.

-

Venting: Vent with high-purity Nitrogen (5.0 grade) or Argon.[3][1][2] Do not use air, as the amine groups can oxidize.[1][2]

-

Extraction:

Quality Control & Troubleshooting

Analytical Validation

Before using the material in OLEDs, validate purity.[1][2]

| Technique | Metric | Acceptance Criteria |

| HPLC | Purity % | > 99.9% (UV detection at 254 nm) |

| 1H NMR | Structure | Absence of aliphatic solvent peaks |

| PL Spectroscopy | Emission | Sharp peak, no low-energy tail (aggregates) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Material turns black in boat | Decomposition | Temperature too high or vacuum too poor.[3][1][2] Check leak rate. |

| Product is gray/ashy | Entrainment | Heating rate too fast ("popping"). Use a slower ramp or glass wool plug.[3][1][2] |

| Low Yield (<50%) | Incomplete Sublimation | Increase Source Temp by 10°C or extend run time. |

| Crystals are amorphous | Gradient too steep | Insulate the tube to shallow the temperature gradient.[2] |

References

-

Material Identification: Sigma-Aldrich.[3][1][2] Tetrakis(4-(dimethylamino)phenyl)silane Product Sheet. CAS: 18881-91-9.[3][1][2] Link[3][1]

-

Purification Principles: Forrest, S. R.[3][1][2] The path to ubiquitous and low-cost organic electronic appliances on plastic.[3][1][2] Nature 428, 911–918 (2004).[3][1][2] (Foundational text on organic semiconductor requirements).

-

Sublimation Methodology: Ichikawa, M. et al.[3][1][2] A modified sublimation purification system using arrays of partitions.[3][1][2][4] Research Center for Materials Science, Nagoya University.[3][1][2] Link[3][1]

-

Impact of Impurities: Lin, C. et al.[3][1][2][5] The impurity effects on OLEDs via transient electroluminescence analysis.[1][2][5] 2015 22nd International Workshop on Active-Matrix Flatpanel Displays.[3][1][2][5] Link

-

General Protocol: Sublimation of Organic Semiconductors. Ossila Application Notes.[3][1][2] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. TETRAKIS(DIMETHYLAMINO)SILANE synthesis - chemicalbook [chemicalbook.com]

- 3. Tetrakis(4-methylphenyl)silane | C28H28Si | CID 233882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: High-Performance Hole Transport using Tetrakis(4-(dimethylamino)phenyl)silane in Perovskite Solar Cells

Executive Summary

This application note details the protocol for utilizing Tetrakis(4-(dimethylamino)phenyl)silane (Si-TDMA) as a Hole Transport Layer (HTL) in n-i-p perovskite solar cells (PSCs). While Spiro-OMeTAD remains the industry standard, its high synthesis cost and hygroscopic nature necessitate alternatives. Si-TDMA offers a tetrahedral silicon core that provides steric bulk to prevent crystallization, ensuring amorphous film formation, while the dimethylamino-phenyl arms facilitate efficient hole hopping.

This guide covers the material's electronic profile, solution preparation (including essential p-doping strategies), deposition parameters, and validation techniques.

Technical Profile & Mechanism

Molecular Architecture

Unlike planar organic semiconductors, Si-TDMA features a

Electronic Properties

The dimethylamino groups are strong electron donors, raising the Highest Occupied Molecular Orbital (HOMO) to an energy level well-aligned with the valence band of common perovskites (e.g.,

| Property | Value (Approx.) | Note |

| Formula | Molecular Weight: ~508.78 g/mol | |

| HOMO Level | -5.0 eV to -5.2 eV | Aligns with Perovskite VB (~-5.4 eV) for hole extraction. |

| LUMO Level | -2.0 eV to -2.2 eV | Sufficiently high to block electron back-transfer. |

| Hole Mobility | Requires Li-TFSI/tBP doping for optimal performance. | |

| Solubility | High | Soluble in Chlorobenzene, Toluene, Chloroform. |

Energy Alignment Diagram

The following diagram illustrates the cascade of hole extraction from the Perovskite layer to the Gold electrode via the Si-TDMA HTL.

Figure 1: Energy level alignment showing the thermodynamic driving force for hole extraction from the Perovskite valence band to the Si-TDMA HOMO level.

Experimental Protocol

Materials & Reagents[1][2]

-

Si-TDMA: >99.5% purity (sublimed grade recommended).

-

Solvent: Chlorobenzene (Anhydrous, 99.8%).

-

Dopant 1: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) – 520 mg/mL in Acetonitrile.

-

Dopant 2: tBP (4-tert-Butylpyridine) – used neat.

-

Optional: Co(III) complex (FK209) for tuning oxidation potential.

Solution Preparation (Standard Doped Recipe)

Note: Si-TDMA, like Spiro-OMeTAD, has low intrinsic conductivity. Chemical doping is strictly required to generate free carriers via oxidation.

-

Base Solution: Dissolve 72.3 mg of Si-TDMA in 1 mL of Chlorobenzene.

-

Why: This concentration (~140 mM) ensures a film thickness of ~150-200 nm at standard spin speeds.

-

-

Mixing: Vortex for 5 minutes at room temperature until fully dissolved.

-

Doping (Critical Step):

-

Aging: Filter the solution through a 0.45 µm PTFE filter. Crucial: Allow the solution to sit in dry air (desiccator) for 30 minutes prior to use. Oxygen is often a necessary co-dopant for the Li-TFSI oxidation mechanism.

Device Fabrication Workflow

The following workflow assumes a pre-deposited Perovskite film on a TiO2/FTO substrate.

Figure 2: Fabrication workflow. Note the "Air Exposure" step, which is distinct from oxygen-sensitive perovskite processing.

Detailed Deposition Steps:

-

Environment: Perform spin coating in a Nitrogen-filled glovebox (

ppm, -

Deposition: Dynamically dispense 30 µL of the HTL solution onto the center of the spinning substrate (or static dispense followed by immediate spin).

-

Spin Cycle:

-

Step 1: 4000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

-

Target Thickness: 180 nm.

-

-

Post-Treatment: Unlike the perovskite layer, the HTL generally does not require high-temperature annealing. However, storing the films in a dry air desiccator (RH < 20%) for overnight (12 hours) is often required to activate the Li-TFSI doping mechanism.

Characterization & Validation

To validate the efficacy of Si-TDMA in your device stack, perform the following control experiments:

Space Charge Limited Current (SCLC)

Fabricate a "hole-only" device: ITO / PEDOT:PSS / Si-TDMA / Au .

-

Measure the J-V curve in the dark.

-

Fit the

region (Mott-Gurney law) to extract hole mobility ( -

Success Metric:

.[2]

Steady-State Photoluminescence (PL) Quenching

-

Sample A: Perovskite on Glass (Control).

-

Sample B: Perovskite / Si-TDMA on Glass.

-

Excitation: 450 nm or 532 nm laser.

-

Analysis: Compare the PL intensity peak. Significant quenching (reduction in intensity) in Sample B indicates efficient hole extraction from the perovskite to the Si-TDMA.

Water Contact Angle (Stability Test)

-

Place a water droplet on the cured Si-TDMA film.

-

Expectation: Contact angle > 85°.[4] The hydrophobic dimethylamino and silyl groups should repel moisture, protecting the hygroscopic perovskite layer underneath.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Fill Factor (FF) | Insufficient Conductivity | Increase Li-TFSI concentration or extend dry-air oxidation time. |

| S-Shaped J-V Curve | Energy Barrier / Poor Contact | Verify HOMO alignment; ensure HTL is not too thick (>250nm). |

| Pinholes in HTL | Poor Wetting | Treat perovskite surface with mild anti-solvent or increase HTL concentration. |

| Perovskite Degradation | Solvent Incompatibility | Ensure Chlorobenzene is anhydrous; minimize exposure time of liquid solvent on perovskite. |

References

-

Synthesis of Silane-Core Arylamines

- Detailed protocol for lithiation and silyl

- Source: Journal of Organic Chemistry.

-

(Representative lithiation chemistry).

-

Hole Transport Materials in Perovskite Solar Cells

- Review of inorganic and organic HTMs, including silane deriv

- Source: MDPI - M

-

Doping Mechanisms (Li-TFSI/tBP)

- Fundamental study on why air exposure is needed for Spiro and similar amine-based HTLs.

- Source: Nature Energy / NREL Public

-

Electronic Properties of Amine-Substituted Silanes

- Data on HOMO/LUMO tuning via amino substituents.

- Source: RSC Advances.

Sources

Application Note: Spin-Coating Protocols for Tetrakis(4-(dimethylamino)phenyl)silane (TDAPS) Thin Films

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers.

Introduction & Mechanistic Rationale

Tetrakis(4-(dimethylamino)phenyl)silane (TDAPS) is an advanced star-shaped organic semiconductor utilized primarily as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) 1[1]. The molecular architecture features a central

Causality of Design: The tetrahedral geometry of the silane core acts as a steric node that disrupts long-range

Solution Formulation

To achieve uniform thin films, the solvent must balance solubility and evaporation rate. Chlorobenzene is the optimal solvent due to its moderate boiling point (131 °C), which allows sufficient time for the solution to spread during spin-coating while evaporating fast enough to freeze the amorphous state.

Table 1: Standard Formulation Parameters for TDAPS HTL

| Component | Concentration / Ratio | Mechanistic Function |

| TDAPS | 15 - 30 mg/mL | Primary hole-transporting semiconductor matrix. |

| Chlorobenzene | 1.0 mL | Primary solvent; orthogonal to underlying perovskite layers. |

| Li-TFSI | 15 - 20 µL/mL | p-type dopant; oxidizes TDAPS to increase intrinsic hole mobility. |

| tBP | 25 - 30 µL/mL | Morphology controller; prevents dopant aggregation and suppresses recombination. |

(Note: Li-TFSI stock is typically prepared at 170 mg/mL in anhydrous acetonitrile).

Substrate Preparation & Surface Energy Tuning

Spin-coating relies heavily on the balance between centrifugal forces and the fluid's surface tension. If the substrate has low surface energy, the TDAPS solution will bead up, causing incomplete coverage.

Step-by-Step Methodology:

-

Solvent Cleaning : Sonicate substrates (ITO/FTO glass) sequentially in Deionized Water, Acetone, and Isopropanol for 15 minutes each.

-

Drying : Blow dry with a high-purity

stream to remove residual solvent droplets. -

Surface Activation : Subject the substrates to UV-Ozone or Oxygen Plasma treatment for 15 minutes.

-

Causality : This step removes residual organic contaminants and hydroxylates the surface. The generated -OH groups dramatically increase the surface energy, rendering the substrate highly wettable to the chlorobenzene-based TDAPS solution. It also increases the work function of ITO, reducing the hole injection barrier 4[4].

-

Spin-Coating Protocol

This protocol is designed as a self-validating system. If any step fails, the subsequent morphological checks (see Section 5) will immediately indicate the point of failure.

-

Step 1: Solution Filtration

-

Action: Pass the formulated TDAPS solution through a 0.2 µm PTFE syringe filter directly into a clean, dry vial.

-

Causality: Removes micro-aggregates and undissolved dopants that act as nucleation sites for pinholes. Validation Check: If comet streaks appear during spinning, the filtration step was compromised.

-

-

Step 2: Dispensing (Dynamic Method)

-

Action: Mount the substrate on the spin coater. Initiate a slow rotation at 500 rpm. Dispense 40-50 µL of the TDAPS solution onto the center of the spinning substrate.

-

Causality: Dynamic dispensing minimizes the residence time of the solvent on the substrate, which is critical to prevent the dissolution of sensitive underlying layers (like hybrid perovskites).

-

-

Step 3: Main Spin Phase

-

Action: Immediately accelerate to 3000-4000 rpm at a high ramp rate of 2000 rpm/s. Hold for 30 seconds.

-

Causality: The high ramp rate induces rapid shear thinning. The centrifugal force ejects excess fluid while the rapid airflow accelerates solvent evaporation, kinetically trapping the TDAPS molecules in a homogeneous amorphous state before thermodynamic crystallization can occur.

-

-

Step 4: Thermal Annealing

-

Action: Transfer the coated substrate to a precision hotplate set at 70 °C for 10 minutes in a dry environment (e.g., nitrogen glovebox).

-

Causality: Drives off residual chlorobenzene and acetonitrile. This densifies the film, reduces free volume, and activates the Li-TFSI doping mechanism by facilitating oxygen-mediated radical formation.

-

Process Troubleshooting & Quality Control

Table 2: Morphological Troubleshooting Matrix

| Defect Observation | Mechanistic Cause | Corrective Action |

| Comet Streaks / Radials | Particulate contamination or undissolved TDAPS aggregates. | Re-filter solution (0.2 µm PTFE); ensure vial is dust-free. |

| Pinholes / Dewetting | Low substrate surface energy or trace moisture in solvent. | Increase UV-Ozone time; use strictly anhydrous solvents. |

| Cloudy / Opaque Film | Phase separation of additives (Li-TFSI) or moisture ingress. | Verify tBP concentration; perform coating in a controlled |

Visualizations

Workflow for TDAPS thin-film deposition via spin-coating.

Hole extraction and charge transport pathway through the TDAPS layer.

References

-

Journal of the American Chemical Society (ACS) - Fully Printable Mesoscopic Perovskite Solar Cells with Organic Silane Self-Assembled Monolayer. Available at: [Link]

-

Royal Society of Chemistry (RSC) - Star-shaped small-molecule hole-transport materials for dopant-free perovskite solar cells. Available at: [Link]

-

Semantic Scholar - Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells. Available at: [Link]

Sources

- 1. TETRAKIS(4-(DIMETHYLAMINO)PHENYL)SILANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Star-shaped small-molecule hole-transport materials for dopant-free perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02466H [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Precision Vacuum Deposition of Tetrakis(4-(dimethylamino)phenyl)silane

Part 1: Introduction & Material Profile

Material Overview

Tetrakis(4-(dimethylamino)phenyl)silane is a high-molecular-weight organosilicon compound featuring a central silicon atom bonded to four 4-(dimethylamino)phenyl groups.[1] In the context of organic electronics (OLEDs, OPVs), it functions primarily as a Hole Transport Material (HTM) or a High-Triplet Energy Host .

-

Structural Advantage: The central silicon atom acts as a conjugation break (sp3 hybridization), effectively isolating the four arylamine moieties. This preserves the high triplet energy (

) required for phosphorescent hosts while the dimethylamino groups facilitate efficient hole injection and transport. -

Chemical Stability: Unlike Si-N bonded precursors (e.g., Tetrakis(dimethylamino)silane used for SiO2 CVD), the Si-C bonds in this molecule offer superior hydrolytic stability, though the amine groups remain hygroscopic.

Physical Properties Table

| Property | Value / Description | Notes |

| Molecular Formula | C₃₂H₄₀N₄Si | |

| Molecular Weight | 508.79 g/mol | High MW suggests |

| Appearance | White to Off-White Powder | Yellowing indicates oxidation |

| Melting Point | ~230°C - 240°C (Est.) | Dependent on purity/polymorph |

| Solubility | Soluble in Toluene, THF, DCM | Low solubility in Alcohols |

| HOMO / LUMO | ~ -5.2 eV / ~ -2.0 eV | Estimated based on TPD analogs |

Part 2: Pre-Deposition Protocols (Critical)

Purity & Handling

For vacuum deposition, material purity is the single most critical factor affecting device lifetime.

-

Requirement: Sublimation-grade purity (>99.9% trace metals basis).

-

Storage: Store under Nitrogen or Argon atmosphere. The amine groups are susceptible to oxidation over long periods.

-

Hygroscopicity: The dimethylamino groups can hydrogen bond with atmospheric water. Moisture is a dopant that acts as an exciton quencher.

Thermal Characterization (TGA/DSC)

Before loading the vacuum chamber, perform Thermogravimetric Analysis (TGA) to define the safe processing window.

-

5% Weight Loss (

): Typically >350°C. -

Glass Transition (

): Ensure the deposition substrate is kept well below

Part 3: Vacuum Deposition Protocol

Equipment Setup

-

System: Thermal Evaporator (PVD) with High Vacuum (HV) or Ultra-High Vacuum (UHV).

-

Base Pressure:

Torr (Required to prevent amine oxidation during flight). -

Source: Knudsen Cell (K-Cell) or Resistive Boat.

-

Crucible Material:

-

Recommended:PBN (Pyrolytic Boron Nitride) or Alumina (Al₂O₃) .

-

Avoid: Graphite (potential for carbide formation/creeping) unless using a liner.

-

The "Soak & Ramp" Methodology

Directly heating organic materials to sublimation temperature often leads to "spitting" (ejection of solid particles) due to trapped solvent pockets. Use the following step-wise heating protocol.

Step 1: Degassing (The Soak)

-

Ramp source temperature to 140°C (well below sublimation).

-

Hold for 20-30 minutes.

-

Monitor chamber pressure. A spike indicates water/solvent release. Wait until pressure recovers to

Torr.

Step 2: Rate Check (Finding

)

Since specific sublimation temperatures vary by chamber geometry and vacuum level, perform a "Rate Check" ramp:

-

Increase temperature by 5°C steps every 2 minutes.

-

Monitor the Quartz Crystal Microbalance (QCM).

-

Onset of Deposition: Expect first rate detection (~0.1 Å/s) between 210°C and 240°C .

Step 3: Deposition

-

Stabilize temperature where rate = 0.5 - 1.0 Å/s .

-

Open shutter.

-

Maintain rate using PID control. Note: Organic materials often exhibit a "rate droop"; PID settings must be aggressive enough to compensate.

Deposition Parameters Summary

| Parameter | Setting | Rationale |

| Base Pressure | Minimized oxidation/quenching | |

| Crucible | Alumina / PBN | Chemical inertness |